4-Chlorophenylamine-13C6
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Overview
Description
4-Chlorophenylamine-13C6, also known as p-Aminochlorobenzene-13C6, p-Chloroaniline-13C6, 4-Chloro-1-aminobenzene-13C6, 4-Chloroaniline-13C6, 4-Chlorobenzenamine-13C6, 4-Amino-1-chlorobenzene-13C6, 4-Aminochlorobenzene-13C6, 1-Amino-4-chlorobenzene-13C6, and NSC 36941-13C6 . It is a pale beige to pale brown solid .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN . Its molecular weight is 133.53 . The structure includes a benzene ring with a chlorine atom and an amine group attached .Physical and Chemical Properties Analysis
This compound is a pale beige to pale brown solid . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Environmental Remediation
Photocatalytic Decomposition of Chlorophenols
A study developed a magnetic nanocomposite (Fe3O4-Cr2O3) for the efficient photocatalytic decomposition of 4-chlorophenol in water, highlighting its potential for removing toxic non-biodegradable contaminants from aqueous environments (Singh et al., 2017).
Wastewater Treatment
Research on the effects of 4-chlorophenol wastewater treatment revealed significant insights into sludge acute toxicity, microbial diversity, and functional genes expression in activated sludge processes, providing a theoretical foundation for understanding sludge performance in industrial wastewater treatment (Zhao et al., 2018).
Chemical Sensing and Analysis
Photoelectrochemical Sensing
A sensitive photoelectrochemical sensor based on a BiPO4 nanocrystal/BiOCl nanosheet heterojunction was designed for detecting 4-chlorophenol. This development demonstrates the utility of such heterojunction materials in enhancing photoelectrochemical performance and offers a novel analytical method for monitoring chlorophenols in water (Yan et al., 2019).
Derivatization and GC–MS Analysis
A method involving stir bar sorptive extraction with in situ derivatization and thermal desorption–gas chromatography–mass spectrometry was described for determining chlorophenols in water and body fluids. This technique highlights the use of 13C-labeled chlorophenols (including 4-Chlorophenylamine-13C6) as surrogate standards, improving the accuracy, sensitivity, and selectivity of chlorophenols detection (Kawaguchi et al., 2005).
Molecular Studies and Material Science
- Molecular Docking and Antimicrobial Activity: A compound, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone (4-CPIPM), was characterized for its promising anti-Candida activity. The study involved comprehensive spectroscopic characterization and theoretical calculations, including molecular docking studies to explore ligand-protein interactions and antimicrobial potential (Jayasheela et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Chlorophenylamine-13C6, also known as Chlorpheniramine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
This compound acts as an antagonist to the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, which is a compound involved in local immune responses and acting as a neurotransmitter. The blocking of histamine leads to temporary relief of the negative symptoms brought on by histamine .
Pharmacokinetics
It is known that the bioavailability of chlorpheniramine, the non-isotopic form of the compound, ranges from 25% to 50% . It is metabolized in the liver and has an elimination half-life of 13.9–43.4 hours . These properties may impact the bioavailability and effectiveness of this compound.
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with allergic reactions, such as rhinitis, urticaria, allergy, common cold, and asthma . By blocking the action of histamine, it reduces inflammation and other symptoms associated with these conditions.
Properties
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747342 |
Source
|
Record name | 4-Chloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-39-2 |
Source
|
Record name | 4-Chloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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